molecular formula C18H15N3O3S B2570118 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 317853-91-1

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2570118
CAS No.: 317853-91-1
M. Wt: 353.4
InChI Key: VAEWHCDDFSODBQ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiazole ring and a nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The 3,4-dimethylphenyl group is introduced through a substitution reaction involving the thiazole intermediate and an appropriate aryl halide.

    Nitration: The final step involves the nitration of the benzamide moiety using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing oxidative stress and cell death.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can be compared with other thiazole derivatives, such as:

  • **N-(2,3-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • **N-(3,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • **N-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-6-7-13(8-12(11)2)16-10-25-18(19-16)20-17(22)14-4-3-5-15(9-14)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWHCDDFSODBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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